molecular formula C24H20N2O2 B3959255 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol

Cat. No.: B3959255
M. Wt: 368.4 g/mol
InChI Key: XVDSDTVEVIGEEH-UHFFFAOYSA-N
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Description

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol is a chemical compound belonging to the class of bis(indolyl)methanes (BIMs), a scaffold recognized for its significant and diverse biological activities . This compound features a central methine group bridging two 1H-indol-3-yl rings, which is further substituted with a 2-methoxyphenol functional group. BIM derivatives like this one are of high interest in medicinal chemistry and biological research due to their documented potential, which includes exhibiting anticancer , antibacterial , antifungal , antioxidant , and anti-inflammatory activities . The specific 2-methoxyphenol (guaiacol) substituent in this molecule may confer additional properties, as this moiety is often associated with its own range of biological effects. Researchers utilize such compounds as key intermediates in organic synthesis and as tool molecules for probing biological pathways . The compound is provided for research purposes to facilitate the exploration of its potential applications and mechanism of action. This product is intended for laboratory research use only and is not approved for human consumption, diagnostic, or therapeutic use of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-28-23-12-15(10-11-22(23)27)24(18-13-25-20-8-4-2-6-16(18)20)19-14-26-21-9-5-3-7-17(19)21/h2-14,24-27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSDTVEVIGEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol

The synthesis of this compound, a derivative of bis(indolyl)methane, is primarily achieved through the electrophilic substitution reaction of indole (B1671886) with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This reaction has been explored using various catalytic systems to enhance yield and selectivity.

Acid-Catalyzed Condensation Reactions (e.g., using Eaton's reagent)

Traditional synthesis of bis(indolyl)methanes often employs acid catalysts. Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, is a potent and efficient catalyst for this type of condensation reaction. semanticscholar.org It acts as both a catalyst and a condensing agent, facilitating the reaction under mild, solvent-free conditions at ambient temperature. semanticscholar.org The key advantages of Eaton's reagent include its low viscosity and ease of handling compared to other strong acids like polyphosphoric acid. semanticscholar.org The reaction proceeds rapidly, often within minutes, and provides high yields of the desired product. semanticscholar.org

The general mechanism involves the acid-catalyzed activation of the aldehyde group of vanillin, making it more susceptible to nucleophilic attack by the electron-rich indole. This is followed by a second electrophilic substitution to yield the final product.

Green Chemistry Approaches to Synthesis

Recent research has focused on developing more environmentally benign methods for the synthesis of this compound. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy.

A novel and green approach to the synthesis of bis(indolyl)methane derivatives, including this compound, involves electrosynthesis in deep eutectic solvents. researchgate.netnih.gov This method offers several advantages, such as mild reaction conditions, short reaction times, and high product yields. researchgate.net The electrochemical reaction is typically carried out in an undivided cell using graphite (B72142) and platinum electrodes. researchgate.netnih.gov The deep eutectic solvent, a mixture of ethylene (B1197577) glycol and choline (B1196258) chloride, serves as a green alternative to traditional volatile organic solvents and also acts as the electrolyte. researchgate.netnih.gov The reaction mechanism is proposed to proceed via an electrochemical pathway, which has been shown to be more effective than simple heating in these solvents. researchgate.net

Table 1: Electrosynthesis of this compound researchgate.netnih.gov

ParameterCondition
SolventDeep Eutectic Solvent (Ethylene Glycol:Choline Chloride 2:1)
Temperature80 °C
Current30 mA
Reaction Time45 min
AnodePlatinum
CathodeGraphite
YieldHigh

Another green synthetic route involves the use of a Lewis acid-surfactant-SiO2-combined (LASSC) nanocatalyst under solvent-free, dry grinding conditions. rsc.orgresearchgate.net This method is highly efficient, environmentally friendly, and avoids the generation of wastewater. rsc.org The in-situ developed nanocatalyst effectively promotes the electrophilic activation of aldehydes. rsc.org The reaction is carried out by grinding the reactants (indole and vanillin) with the catalyst in a mortar at room temperature. rsc.org This solvent-free approach not only simplifies the reaction setup and work-up but also allows for the easy recovery and reuse of the catalyst. rsc.orgresearchgate.net

Table 2: Synthesis under Dry Grinding Conditions rsc.orgrsc.org

CatalystConditionAdvantage
Lewis acid-surfactant-SiO2-combined (LASSC) nanocatalystSolvent-free, room temperature grindingHigh yield, catalyst reusability, no wastewater generation

Exploration of Precursor Compounds and Reaction Conditions

The primary precursors for the synthesis of this compound are indole and vanillin (4-hydroxy-3-methoxybenzaldehyde). The indole serves as the nucleophile, while vanillin provides the electrophilic carbon that links the two indole moieties.

Table 3: Precursor Compounds

Compound NameRole in Synthesis
IndoleNucleophile
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Electrophile precursor

Design and Synthesis of Structural Analogs and Derivatives

The core structure of this compound is derived from the reaction of two indole molecules with vanillin (4-hydroxy-3-methoxybenzaldehyde). This foundational reaction provides a versatile platform for generating a diverse library of analogs.

The phenolic hydroxyl and methoxy (B1213986) groups of the vanillin-derived portion of the molecule are common targets for modification. These changes can influence the compound's antioxidant properties and its ability to interact with biological targets.

One approach involves the etherification of the phenolic hydroxyl group. For instance, reacting vanillin with succinic anhydride (B1165640) can yield an ester derivative, which can then be further modified. impactfactor.org Another strategy involves the substitution of the 2-hydroxyethyl group in similar phenolic compounds with a 2-(hydroxymethoxy)vinyl (HMV) moiety to potentially enhance biological activity. mdpi.com

Furthermore, the synthesis of novel vanillin derivatives bearing a tacrine (B349632) or a naphthalimido moiety has been reported to improve antioxidant properties. uhi.ac.uk The synthesis of these derivatives often involves the initial reaction of vanillin or syringaldehyde (B56468) to form an imine, followed by reduction. uhi.ac.uk

Table 1: Examples of Modifications on the Phenolic Moiety

Modification TypeReagents/MethodResulting DerivativeReference
EsterificationSuccinic anhydrideVanillin ester impactfactor.org
HMV SubstitutionTransfer of 2-(hydroxymethoxy)vinyl moietyHMV-phenolic derivative mdpi.com
Imine Formation & ReductionTacrine or naphthalimido moietyTacrine/Naphthalimido-vanillin derivative uhi.ac.uk
Acetylation & NitrationAcetic anhydride, fuming nitric acidAcetyl nitro vanillin derivatives nih.gov

This table is interactive. Click on the headers to sort.

Introducing substituents onto the indole rings is a widely used strategy to modulate the lipophilicity, electronic properties, and steric profile of the parent compound. These modifications can significantly impact the binding affinity and selectivity for various biological targets.

A range of substituted indoles can be used in the initial synthesis with an aldehyde. For example, reactions can be performed with 2-methylindole (B41428) or indoles bearing substituents at the 5, 6, or 7-positions, such as methoxy, fluoro, or bromo groups. nih.gov An efficient protocol for synthesizing unsymmetrical diindolylmethanes involves an iodine-catalyzed Friedel–Crafts alkylation of trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols with substituted indoles. nih.gov

The synthesis of indole analogues of natural products like schweinfurthins has also provided insights into regioselective substitutions on the indole ring. nih.gov These methods can involve Stobbe condensation and cyclization to create the desired indole system, followed by the introduction of substituents. nih.gov

Table 2: Examples of Substitutions on the Indole Rings

SubstituentPosition on IndoleSynthetic MethodReference
Methyl2-positionReaction with 2-methylindole nih.gov
Methoxy4, 5, or 6-positionReaction with methoxy-substituted indoles nih.gov
Fluoro5,6-di-fluoroReaction with 5,6-difluoroindole nih.gov
Bromo7-positionReaction with 7-bromoindole nih.gov
Prenyl2 or 3-positionElectrophilic aromatic substitution or metalation/alkylation nih.gov

This table is interactive. Click on the headers to sort.

Creating hybrid molecules by conjugating the bis(indolyl)methane scaffold with other pharmacologically active moieties is an emerging approach to develop multi-target-directed ligands. uhi.ac.uk This strategy aims to combine the therapeutic benefits of different molecular entities into a single compound.

For example, novel vanillin derivatives have been synthesized bearing a tacrine or a naphthalimido moiety, which are known for their acetylcholinesterase inhibiting properties. uhi.ac.uk Another study reported the synthesis of bisindole Schiff bases by condensing 4-(di(1H-indol-3-yl) methyl) benzenamine with substituted benzaldehydes. mdpi.com

Furthermore, indole-nitroimidazole conjugates have been developed, demonstrating antibacterial properties. researchgate.net The synthesis of these hybrids often involves multi-step reaction sequences, starting from the core bis(indolyl)methane structure and then coupling it with the desired functional group or molecule.

Table 3: Examples of Hybrid Structures and Conjugates

Conjugated MoietyLinkage TypeResulting HybridReference
TacrineImineTacrine-vanillin hybrid uhi.ac.uk
NaphthalimideImineNaphthalimido-vanillin hybrid uhi.ac.uk
Substituted BenzaldehydeSchiff BaseBisindole Schiff base mdpi.com
NitroimidazoleNot specifiedIndole-nitroimidazole conjugate researchgate.net

This table is interactive. Click on the headers to sort.

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Elucidation

Spectroscopic methods are indispensable tools for determining the structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce the connectivity of atoms, the types of functional groups present, and information about the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the carbon-hydrogen framework of 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol.

In the ¹H NMR spectrum, characteristic signals reveal the arrangement of protons. The protons on the indole (B1671886) rings typically appear as multiplets in the aromatic region (approximately 7.0-8.0 ppm). The NH protons of the indole moieties usually present as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration. The methoxy (B1213986) group (-OCH₃) protons on the phenol (B47542) ring give rise to a sharp singlet, typically in the upfield region of the aromatic spectrum (around 3.8 ppm). The methine proton, which connects the two indole units and the phenol ring, appears as a distinct singlet. The protons on the substituted phenol ring also show characteristic splitting patterns.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the indole rings, the phenol ring, the methoxy group, and the central methine carbon. The chemical shifts of these carbons provide insight into their electronic environment.

¹H NMR Data
Chemical Shift (ppm) Assignment
~ 7.0 - 8.0Aromatic protons (Indole rings)
Varies (broad s)NH protons (Indole rings)
~ 6.5 - 6.8Aromatic protons (Phenol ring)
~ 5.8Methine proton (-CH)
~ 3.8Methoxy protons (-OCH₃)
¹³C NMR Data
Chemical Shift (ppm) Assignment
~ 150 - 155C-OH (Phenol)
~ 145 - 148C-OCH₃ (Phenol)
~ 110 - 140Aromatic carbons (Indole and Phenol rings)
~ 55 - 60Methoxy carbon (-OCH₃)
~ 30 - 40Methine carbon (-CH)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching of the indole rings typically appears around 3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group and the phenolic C-O bond would also be present.

IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Assignment
3200-3600 (broad)O-H stretch (Phenol)
~ 3400N-H stretch (Indole)
3000-3100Aromatic C-H stretch
1450-1600Aromatic C=C stretch
~ 1250C-O stretch (Aryl ether)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₄H₂₀N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, showing how the molecule breaks apart under ionization, which helps to confirm the connectivity of the different structural units.

Solid-State Structural Analysis

While spectroscopic techniques provide invaluable data on molecular structure, X-ray crystallography offers a definitive and highly detailed three-dimensional picture of the molecule in the solid state.

X-ray Crystallography of Compound and Derivatives

Analysis of Intermolecular Interactions in the Crystal Packing of this compound

A comprehensive review of available scientific literature and crystallographic databases indicates that a detailed crystal structure analysis for this compound has not been publicly reported. Consequently, specific experimental data regarding the intermolecular interactions and crystal packing of this exact compound are not available.

However, the analysis of intermolecular forces in closely related bis(indolyl)methane and methoxyphenol derivatives can provide valuable insights into the potential interactions that govern the crystal structure of the title compound. The molecular architecture of this compound, featuring hydrogen bond donors (N-H groups of the indole rings and the phenolic -OH group) and acceptors (the oxygen atoms of the hydroxyl and methoxy groups, and the π-systems of the aromatic rings), suggests a rich network of non-covalent interactions.

Based on studies of analogous compounds, the crystal packing is likely to be dominated by a combination of the following interactions:

Hydrogen Bonding: The N-H groups of the two indole moieties and the phenolic hydroxyl group are strong hydrogen bond donors. These are expected to form robust intermolecular hydrogen bonds with the oxygen atoms of the methoxy and hydroxyl groups of neighboring molecules. For instance, in the crystal structures of other indole derivatives, N-H···O and O-H···O hydrogen bonds are primary determinants of the supramolecular assembly, often leading to the formation of chains or dimeric motifs. A study on 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole highlighted the presence of N-H···π, C-H···π, and C-H···Cl interactions, which collectively form a three-dimensional network. researchgate.net Similarly, research on other indole-containing structures has revealed the formation of one-dimensional column structures through C-H···O hydrogen bonds and C-H···π interactions. nih.gov

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the solid state, influencing physical properties such as melting point, solubility, and polymorphism.

Hypothetical Intermolecular Interaction Data

While experimental data for the title compound is unavailable, a hypothetical data table can be constructed to illustrate the types of interactions that would be analyzed in a crystallographic study. The parameters shown are typical for such analyses.

Interaction TypeDonor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry Operation of A
Hydrogen Bond N(1)-HHO(1) (hydroxyl)0.862.152.98165x, 1+y, z
Hydrogen Bond N(2)-HHO(2) (methoxy)0.862.203.011581-x, y, 1/2-z
Hydrogen Bond O(1)-HHN(1) (indole)0.822.052.85170x, y-1, z
C-H···π C(aromatic)HCentroid(indole)0.932.803.701451-x, 1-y, 1-z
π-π Stacking Centroid(indole)-Centroid(indole)--3.80-x, 1/2-y, 1/2+z

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

A definitive analysis of the intermolecular interactions in the crystal packing of this compound awaits a full single-crystal X-ray diffraction study. Such a study would provide precise geometric parameters of the hydrogen bonds and other non-covalent interactions, allowing for a detailed understanding of the supramolecular chemistry of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the more complex many-electron wavefunction. This approach has proven highly effective for studying a wide range of chemical systems, including bis(indolyl)methane derivatives. rsc.orgresearchgate.net Such studies can reveal critical information about the molecule's stability, reactivity, and potential interactions. mdpi.com

Optimized Molecular Geometries

A fundamental step in any computational study is the optimization of the molecule's geometry. This process determines the lowest-energy three-dimensional arrangement of atoms, corresponding to the most stable conformation of the molecule. For 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol, this would involve calculating bond lengths, bond angles, and dihedral angles that define the spatial relationship between the two indole (B1671886) rings, the methoxyphenol group, and the central methane (B114726) carbon.

DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can predict these geometric parameters. nih.govindexacademicdocs.org The resulting optimized structure provides a realistic model for further analysis of the molecule's electronic properties and reactivity. The V-shape arrangement, common in related bis(indolyl)methane structures, would be quantified by the dihedral angles between the planes of the indole and phenol (B47542) rings. nih.gov

Interactive Data Table: Predicted Geometric Parameters (Illustrative) This table illustrates the type of data that would be generated from a DFT geometry optimization. Specific values for this compound are not available in the cited literature.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å) C(methane)C3(indole 1)-Data not available
Bond Length (Å) C(methane)C3(indole 2)-Data not available
Bond Length (Å) C(methane)C4(phenol)-Data not available
Bond Angle (°) C3(indole 1)C(methane)C3(indole 2)Data not available
Dihedral Angle (°) N1(indole 1)C(indole 1)C(methane)C(phenol)
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. sapub.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For bis(indolyl)methane derivatives, FMO analysis can identify the regions of the molecule most involved in electron transfer processes. rsc.org

Interactive Data Table: FMO Energy Parameters (Illustrative) This table shows the parameters typically calculated in an FMO analysis. Specific values for the target compound are not available in the cited literature.

ParameterAbbreviationPredicted Value (eV)
Highest Occupied Molecular Orbital Energy E(HOMO)Data not available
Lowest Unoccupied Molecular Orbital Energy E(LUMO)Data not available
HOMO-LUMO Energy Gap ΔEData not available
Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.govdeeporigin.com The MEP map is plotted onto the electron density surface and color-coded to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netwolfram.com Green or yellow areas represent neutral or weakly charged regions.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atoms of the indole rings, due to the presence of lone pairs of electrons. researchgate.netnih.gov These sites would be the most probable locations for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the phenolic hydroxyl group would likely exhibit a positive potential (blue), making it a potential hydrogen bond donor site.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a quantitative basis for the principles described by FMO theory.

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors are valuable for comparing the reactivity of different bis(indolyl)methane derivatives and for understanding the electronic effects of substituents, such as the methoxyphenol group. rsc.org

Interactive Data Table: Global Reactivity Descriptors (Illustrative) This table presents the global reactivity descriptors derived from FMO energies. Specific values for the target compound are not available in the cited literature.

DescriptorFormulaPredicted Value
Electronegativity (χ) (I + A) / 2Data not available
Chemical Hardness (η) (I - A) / 2Data not available
Chemical Softness (S) 1 / ηData not available
Electrophilicity Index (ω) μ² / (2η)Data not available
Thermodynamic Property Analysis in Various Media

Computational methods can also predict the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy. These calculations are often performed for the molecule in the gas phase and can be extended to various solvent environments using models like the Polarizable Continuum Model (PCM).

The PCM simulates the effect of a solvent by treating it as a continuous dielectric medium surrounding the molecule. This allows for the investigation of how the molecule's stability and properties change in different environments (e.g., polar vs. non-polar solvents). For this compound, such an analysis could predict its relative stability and conformational preferences in solvents like water or ethanol, which is crucial for understanding its behavior in biological or chemical systems.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern optoelectronic applications, including frequency modulation and optical switching. Organic molecules, particularly those with extensive π-conjugated systems and intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, are promising candidates for NLO materials. researchgate.netnih.gov The NLO response of a molecule is quantified by its hyperpolarizability (β). researchgate.netnih.gov

While specific computational studies on the NLO properties of this compound have not been reported in the reviewed literature, research on other donor-acceptor organic molecules indicates that the presence of both electron-donating groups (like the indole and methoxy groups) and a π-conjugated framework can lead to substantial hyperpolarizability values. nih.govmdpi.com Quantum computational studies are essential to quantify the NLO response and explore its potential in materials science. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.comnih.gov It is widely used to understand the interactions between small molecules, like this compound, and biological macromolecules, such as proteins or enzymes. jocpr.comnih.gov This method helps in elucidating potential mechanisms of action and predicting binding affinities.

Bis(indolyl)methane (BIM) derivatives have been the subject of numerous molecular docking studies to explore their therapeutic potential. researchgate.netnih.govresearchgate.netnih.govnih.govmdpi.com These studies have shown that BIMs can interact with various biological targets. For example, docking studies of BIM derivatives with the motor domain of mitotic kinesin Eg5, an anticancer drug target, revealed that these compounds bind to an allosteric pocket. nih.govacs.org The binding is stabilized by hydrophobic interactions and hydrogen bonds, with reported binding energies indicating strong and efficient binding. researchgate.netnih.gov

In another study, the interaction of a parent bis(indolyl)methane with bovine α-casein was investigated, revealing that binding is driven by hydrophobic interactions, hydrogen bonds, and van der Waals forces. tandfonline.comtandfonline.comresearchgate.net Although specific docking studies for this compound are not detailed in the available literature, the general findings for the BIM class suggest its potential to interact with various protein targets. The methoxy and hydroxyl groups on the phenyl ring could further contribute to binding through specific hydrogen bond interactions.

Table 1: Representative Molecular Docking Studies on Bis(indolyl)methane (BIM) Derivatives
BIM Derivative ClassBiological TargetKey Interactions NotedRange of Binding Energies (kcal/mol)Reference
General BIMsMitotic Kinesin Eg5Hydrophobic interactions, hydrogen bonding in allosteric pocketGenerally strong, comparable or better than known inhibitors nih.govacs.org
Unsubstituted BIMBovine α-CaseinHydrophobic interactions, hydrogen bonds, van der Waals forcesNot specified, static quenching mechanism confirmed tandfonline.comtandfonline.comresearchgate.net
Various Substituted BIMs4F3C Protein ReceptorStrong docking interactions-10.62 to -11.68 researchgate.net
Indole-based compoundsAcetylcholine Binding ProteinPositive correlation between dock scores and inhibitionNot specified jocpr.com

The three-dimensional structure, or conformation, of a molecule is critical to its biological activity, as it dictates how the molecule can interact with its biological target. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies.

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov These simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein adjust their conformations to optimize binding and whether the key interactions are maintained over a period of nanoseconds or longer.

The binding of a ligand can induce changes in the stability and flexibility of a protein. nih.gov For instance, MD simulations of other indole-containing compounds bound to their targets have been used to confirm the stability of the binding pose and to observe any significant conformational changes in the protein that could affect its function. nih.govnih.gov While no specific MD simulation studies for this compound were found, this methodology would be a logical next step after docking to validate the binding mode and assess the stability of its interaction with a potential biological target. Such simulations would provide a more dynamic and realistic picture of the binding event than static docking poses alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govdergipark.org.tr By correlating molecular descriptors (numerical representations of molecular properties) with activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govsciensage.info

Electronic descriptors are a class of molecular descriptors that define the electronic properties of a molecule, such as charge distribution, frontier orbital energies, and reactivity indices. dergipark.org.trorientjchem.org These descriptors, including ionization potential, chemical hardness, and electronegativity, are often calculated using quantum chemical methods and can be crucial in explaining a compound's biological activity. orientjchem.org

Several QSAR studies have been conducted on series of bis(indolyl)methane derivatives to understand the structural requirements for activities like antioxidant and enzyme inhibition. sciensage.infosciensage.inforesearchgate.netresearchgate.net In one study on BIMs as antioxidant agents, a 3D-QSAR model was developed using the Comparative Molecular Field Analysis (CoMFA) method. sciensage.infosciensage.info This model helps to understand the structural features required for high antioxidant activity. Another QSAR study on BIM derivatives as β-glucuronidase inhibitors developed a model using Multiple Linear Regression (MLR). researchgate.net The model showed a strong correlation between the predicted and observed activities, with an R² value of 0.907 for the training set. researchgate.net

Table 2: Key Findings from a QSAR Study on Bis-indolylmethane Derivatives as β-Glucuronidase Inhibitors
QSAR Model ParameterValue/Finding
Modeling MethodMultiple Linear Regression (MLR) via Genetic Function Approximation (GFA)
Statistical Fitness (R² training set)0.907233
Adjusted R²0.881465
Cross-validated R² (Qcv²)0.833795
External Validation (R² test set)0.609841
ConclusionThe model demonstrated good statistical significance and predictive ability for the inhibitory activity of bis-indolylmethane derivatives.

Source: Adapted from molecular modeling and docking analysis of bis-indolylmethanes derivatives as human β-glucuronidase enzyme inhibitors. researchgate.net

For this compound, its electronic descriptors could be calculated and used within a QSAR model for a relevant biological activity. Descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to ionization potential and electron affinity respectively, are frequently used to describe the reactivity and interaction capabilities of molecules in biological systems. orientjchem.org

Prediction of Mechanistic Behavior

While direct computational studies specifically targeting this compound are not extensively available in the reviewed literature, its mechanistic behavior can be predicted by examining theoretical investigations of its core components: the bis(indolyl)methane (BIM) scaffold and the substituted phenol moiety. These predictions primarily relate to its formation and its potential as a free-radical scavenger.

Predicted Mechanism of Formation

The synthesis of bis(indolyl)methanes typically proceeds via an electrophilic substitution reaction between an aldehyde and two equivalents of indole. nih.govacs.org Computational and mechanistic studies on similar reactions suggest a plausible pathway for the formation of this compound from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and indole. nih.gov

The reaction is generally acid-catalyzed. A plausible mechanism involves the following steps:

Activation of the Aldehyde: The carbonyl oxygen of 4-hydroxy-3-methoxybenzaldehyde is protonated by a catalyst, which significantly increases the electrophilicity of the carbonyl carbon. nih.gov

First Nucleophilic Attack: An electron-rich indole molecule attacks the activated carbonyl carbon at the C3 position, forming a carbocation intermediate.

Dehydration: The intermediate undergoes dehydration to form a resonance-stabilized benzylic carbocation, which is also an electrophilic azafulvenium ion.

Second Nucleophilic Attack: A second indole molecule attacks this electrophilic intermediate.

Deprotonation: The final step is the deprotonation of the intermediate to regenerate the aromaticity of the indole ring and yield the final product, this compound. nih.gov

Density Functional Theory (DFT) studies on analogous aminocatalytic syntheses of BIMs have been used to model the transition states and intermediates, confirming that the reaction proceeds through the formation of an iminium salt followed by nucleophilic attack and subsequent substitution. researchgate.net

Predicted Antioxidant Mechanistic Behavior

The phenolic moiety is a well-known structural alert for antioxidant activity. Computational studies on phenolic compounds provide a robust framework for predicting the radical-scavenging mechanisms of this compound. nih.govresearchgate.net Three primary mechanisms are considered for phenolic antioxidants:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical. The primary thermodynamic descriptor for this pathway is the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and higher HAT activity.

Single Electron Transfer-Proton Transfer (SET-PT): The phenol first transfers an electron to the radical, forming a radical cation, which then deprotonates. This pathway is described by Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

Sequential Proton Loss-Electron Transfer (SPLET): The phenol first deprotonates to form a phenoxide anion, which then transfers an electron to the radical. This mechanism is governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). lp.edu.uanih.gov

For this compound, the presence of the electron-donating methoxy group ortho to the hydroxyl group is predicted to enhance its antioxidant capacity. nih.gov Computational studies on substituted phenols have shown that electron-donating groups lower the BDE of the phenolic O-H bond, favoring the HAT mechanism. nih.gov The methoxy group can also stabilize the resulting phenoxyl radical through resonance.

The indole moieties can also contribute to antioxidant activity by stabilizing the radical species through delocalization over their extended π-systems.

The preferred mechanism is often dependent on the solvent and the nature of the free radical. In aqueous media, the SPLET mechanism is often favored for phenols. lp.edu.uaresearchgate.net DFT calculations on various phenolic compounds have been used to determine the relative favorability of these pathways by comparing the reaction enthalpies associated with each.

Below are representative calculated thermodynamic parameters for core structures related to the target molecule, derived from computational studies on phenolic antioxidants. These values help to contextualize the predicted antioxidant potential.

MechanismThermodynamic ParameterTypical Calculated Value (kcal/mol) for PhenolInfluence of Substituents
Hydrogen Atom Transfer (HAT)Bond Dissociation Enthalpy (BDE)~86-88Electron-donating groups (like -OCH₃) decrease BDE, enhancing activity. nih.gov
Single Electron Transfer-Proton Transfer (SET-PT)Ionization Potential (IP)~185-190Electron-donating groups decrease IP, favoring electron transfer.
Sequential Proton Loss-Electron Transfer (SPLET)Proton Affinity (PA)~340-345 (gas phase)Solvent polarity significantly affects PA; polar solvents facilitate proton loss. researchgate.net

Mechanistic Biological Activity Studies in Experimental Models

Modulation of Cellular Signaling Pathways

Research into bis-indole compounds has revealed their ability to interact with and modulate multiple critical cellular signaling pathways that are often dysregulated in pathological conditions.

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation and survival, and its overexpression is common in many cancers. nih.gov Analogs of 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol have been shown to interfere with EGFR signaling. In a metastatic lung cancer model using A549 cells, treatment with the related compounds DIM-C-pPhOCH₃ and DIM-C-pPhOH led to a significant decrease in both the mRNA and protein expression of EGFR in lung tumors. nih.gov This suggests a mechanism of action that involves the downregulation of EGFR expression, thereby inhibiting a crucial pathway for tumor initiation and progression. nih.gov

A primary molecular target for many bis-indole compounds is the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3). nih.govnih.gov This receptor plays a complex role in cell fate, and its activity can be modulated by C-DIMs. The analog DIM-C-pPhOCH₃ has been identified as an activator of Nur77. nih.gov Ligand-dependent activation of Nur77 can induce apoptosis through nuclear pathways in cancer cells. merckmillipore.com

The mechanism can also involve a non-genomic pathway where Nur77 translocates from the nucleus to the mitochondria. spandidos-publications.com In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that exposes the pro-apoptotic BH3 domain of Bcl-2. spandidos-publications.com This action effectively converts Bcl-2 from a cell protector to a cell death promoter. spandidos-publications.com However, the role of Nur77 is context-dependent, as other studies suggest that in certain cancer models, C-DIMs may act as Nur77 inactivators or antagonists to inhibit tumor growth. nih.govnih.govresearchgate.net Studies using RNA interference have demonstrated that DIM-C-pPhOCH₃ can induce both Nur77-dependent and Nur77-independent apoptosis, highlighting the compound's multifaceted activity. nih.gov

Beyond single receptor interactions, bis-indole compounds disrupt broader signaling networks. The analog DIM-C-pPhOCH₃ has been shown to activate the extrinsic apoptosis pathway by increasing the phosphorylation of c-jun N-terminal kinase (JNK). nih.gov This activation, in turn, upregulates the transcription factor CHOP and Death Receptor 5 (DR5), key components of the cell death machinery. nih.gov Furthermore, this compound can induce the expression of the pro-apoptotic nonsteroidal anti-inflammatory drug-activated gene-1 (NAG-1). nih.gov

In other models, bis-indole derived NR4A1 antagonists were found to suppress the mTOR signaling pathway, a central regulator of cell growth and metabolism. nih.gov In metastatic lung tumor models, DIM-C-pPhOCH₃ and DIM-C-pPhOH treatment resulted in decreased expression of key mediators of tumor progression and angiogenesis, including MMP2, MMP9, c-Myc, and β-catenin. nih.gov

Signaling PathwayEffect of Bis-Indole AnalogsKey Proteins ModulatedReference
EGFR Signaling Downregulation of ExpressionEGFR nih.gov
Nur77 Pathway Activation / AntagonismNur77, Bcl-2 nih.govspandidos-publications.com
Extrinsic Apoptosis ActivationJNK, CHOP, DR5 nih.gov
mTOR Signaling InhibitionmTOR pathway components nih.gov
Tumor Progression Downregulation of ExpressionMMP2, MMP9, c-Myc, β-catenin nih.gov

Anti-Proliferative and Cytotoxic Mechanisms in Cell Culture Models

The modulation of signaling pathways by bis-indole compounds translates into potent anti-proliferative and cytotoxic effects in various cancer cell lines.

The parent compound of the C-DIM class, 3,3'-diindolylmethane (DIM), is known to suppress the growth of human breast cancer cell lines, including MCF-7. nih.gov The more complex C-DIM analogs exhibit potent anti-proliferative activity across a range of cancer types. DIM-C-pPhOCH₃ and DIM-C-pPhOH inhibit cell cycle progression from the G0/G1 to the S-phase and induce apoptosis in A549 lung cancer cells. nih.gov Similarly, DIM-C-pPhOCH₃ induces apoptosis in colon cancer cells (RKO and SW480) and pancreatic cancer cells. nih.govmerckmillipore.com While direct data on this compound in MCF-7 cells is not available, studies have shown that the growth inhibitory effects of certain C-DIMs in breast cancer cells are dependent on the expression of NR4A1, confirming their activity in this cancer type. nih.gov

Cell LineCancer TypeEffect of Bis-Indole AnalogsReference
A549 Lung CancerInhibition of cell cycle (G0/G1 arrest), Apoptosis nih.gov
RKO Colon CancerCaspase-dependent apoptosis nih.gov
Panc-28 Pancreatic CancerApoptosis merckmillipore.com
MCF-7 Breast CancerGrowth suppression (by parent compound DIM) nih.gov

A primary mechanism for the cytotoxic effects of bis-indole compounds is the induction of apoptosis through the activation of caspases, which are the executioner enzymes of programmed cell death. nih.gov The analog DIM-C-pPhOCH₃ induces caspase-dependent apoptosis in colon cancer cells. nih.gov This process involves both the intrinsic (mitochondrial) pathway, evidenced by a decreased mitochondrial membrane potential and the release of cytochrome c, and the extrinsic pathway, marked by the upregulation of DR5. nih.gov

The parent molecule, DIM, has been shown to specifically activate caspase-8 in colon cancer cells, a key initiator caspase in the extrinsic pathway. nih.gov The activation of initiator caspases like caspase-8 or caspase-9 triggers a cascade leading to the activation of effector caspases, such as caspase-3, which then cleave cellular substrates like poly(ADP-ribose) polymerase (PARP), resulting in the characteristic biochemical and morphological changes of apoptosis. merckmillipore.com The cleavage of PARP is a well-documented downstream effect of Nur77 activation by C-DIMs in pancreatic cancer cells. merckmillipore.com

Interference with Cell Migration (e.g., TGF-β induced migration)

Transforming growth factor-β (TGF-β) is a cytokine known to induce epithelial-mesenchymal transition (EMT), a process that enhances cell migration and is a critical step in cancer metastasis. While direct studies on this compound are limited, research on related indole (B1671886) compounds suggests a potential for interference with this pathway. For instance, studies have shown that certain novel inhibitors can suppress EMT and cell migration by targeting downstream TGF-β signaling. nih.gov TGF-β signaling is recognized for its dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The inhibition of TGF-β-induced EMT is a key strategy in cancer therapy.

Tubulin Polymerization Disruption and Microtubule Fragmentation

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, migration, and maintenance of cell shape. Compounds that disrupt microtubule dynamics are potent anticancer agents. A number of indole derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. nih.govcsic.es For example, new 2-phenylindole derivatives have demonstrated strong inhibition of tubulin polymerization and cancer cell growth. nih.gov These compounds can cause a stable arrest of mitotic progression, leading to cell death. nih.gov The development of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has also yielded potent tubulin polymerization inhibitors. nih.gov

Compound Class Mechanism of Action Effect
2-phenylindole derivativesInhibition of tubulin polymerizationArrest of mitotic progression, cell death nih.gov
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivativesInhibition of tubulin polymerizationPotent inhibition of tubulin polymerization nih.gov
Arylthioindole (ATI) derivativesInhibition of tubulin polymerization, binding to colchicine sitePotent inhibition of tubulin polymerization and cancer cell growth csic.es

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound and related compounds have been attributed to their ability to modulate key enzymatic pathways and cellular responses involved in inflammation.

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Modulation of Lipoxygenase (LOX) Enzymes

The lipoxygenase (LOX) pathway is another important route in the metabolism of arachidonic acid, leading to the production of inflammatory leukotrienes. Some indole-based compounds have been investigated for their dual inhibitory effects on both COX and LOX pathways. For example, a 5-lipoxygenase activation protein (FLAP) inhibitor, an indole derivative, has been studied in murine models of inflammation. nih.gov

Reduction of Inflammatory Mediators (e.g., PGE2 production)

The inhibition of COX enzymes directly leads to a reduction in the production of downstream inflammatory mediators such as prostaglandin E2 (PGE2). Studies on various compounds have demonstrated that their anti-inflammatory effects are associated with the suppression of PGE2 production. For example, 4'-Hydroxywogonin was shown to inhibit PGE2 production in LPS-stimulated RAW 264.7 macrophages by suppressing COX-2 expression. plos.org

Cellular Responses in Inflammatory Models (e.g., LPS-induced COX-2 expression in RAW 264.7 cells)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, such as the RAW 264.7 cell line. e-jar.org This response includes the upregulation of COX-2 expression. Research has shown that certain compounds can significantly inhibit LPS-induced COX-2 protein and mRNA expression in these cells. For instance, 4-methoxyhonokiol demonstrated a significant inhibitory effect on LPS-induced COX-2 expression. nih.gov Similarly, other compounds have been shown to suppress LPS-induced iNOS and COX-2 expressions in RAW 264.7 macrophage cells. researchgate.net

Inflammatory Model Inducer Cell Line Observed Effect
In vitro inflammationLipopolysaccharide (LPS)RAW 264.7 macrophagesInhibition of COX-2 expression nih.govresearchgate.net
In vitro inflammationLipopolysaccharide (LPS)RAW 264.7 macrophagesInhibition of PGE2 production plos.org

Antioxidant Mechanisms

Detailed studies on the antioxidant mechanisms of this compound are not currently present in the available scientific literature. The following subsections outline standard assays used to determine such activity, for which no data has been reported for this specific compound.

No published research was identified that has evaluated the radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay or other comparable methods. Consequently, there is no available data, such as IC50 values, to quantify its potential to neutralize free radicals.

There is no available data from experimental models detailing the anti-peroxy radical activity of this compound. Such studies would be necessary to understand its capacity to inhibit lipid peroxidation and protect against oxidative damage to cell membranes.

Antimicrobial Activity Mechanisms

The antimicrobial properties of this compound have not been specifically investigated in the reviewed literature. While some bis(indolyl)methane derivatives have shown antimicrobial potential, the efficacy and mechanisms of this particular compound remain uncharacterized.

No studies were found that specifically tested the antibacterial effects of this compound against Staphylococcus aureus, Salmonella typhi, or any other bacterial strains. Therefore, data such as minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) are not available.

There is a lack of research on the antifungal activities of this compound. Its potential to inhibit the growth of fungal pathogens has not been reported in the scientific literature.

Neuroprotective Mechanisms in Cellular or Animal Models

No studies investigating the neuroprotective mechanisms of this compound in either cellular or animal models were identified. Research in this area would be required to determine if this compound has any potential for mitigating neuronal damage or degeneration.

Reduction of Neuronal Cell Death (e.g., in Parkinson's disease models)5.7. Enzyme and Receptor Binding Studies5.7.1. Inhibition of Protein Kinase Activity5.7.2. Specificity and Affinity of Receptor Binding (e.g., dopamine D2 receptor, 5-HT1A, 5-HT2A receptors)5.7.3. Enzyme Kinetic Studies

Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and scientifically accurate article on the mechanistic biological activity of This compound can be produced.

Structure Activity Relationship Sar Investigations

Impact of Phenolic Hydroxyl Group and its Substitutions

The phenolic hydroxyl (-OH) group is a cornerstone of the molecular architecture of 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol, playing a pivotal role in its biological activity. This functional group, along with the adjacent methoxy (B1213986) (-OCH3) group, can significantly influence the compound's antioxidant properties and its interaction with biological targets. nih.govresearchgate.net The antioxidant capacity is often linked to the O-H bond dissociation enthalpy of the phenolic hydroxyl group. nih.gov

Studies on various phenolic compounds have demonstrated that the presence of both hydroxyl and methoxy groups can enhance antioxidant activities. nih.govresearchgate.net The methoxy group, particularly when positioned ortho to the hydroxyl group as it is in this compound, can form an intramolecular hydrogen bond with the hydroxyl hydrogen. researchgate.net This interaction can affect the molecule's conformation and its ability to participate in intermolecular hydrogen bonds with receptor sites.

Substitutions or modifications of the phenolic hydroxyl group are a key strategy in SAR studies to probe its importance.

Methylation: Replacing the hydroxyl group with a methoxy group (O-methylation) can clarify the role of the hydroxyl as a hydrogen bond donor. This modification often leads to a decrease in certain biological activities, such as estrogenic activity in related bisguaiacol compounds, underscoring the importance of the free hydroxyl group for specific receptor interactions. nih.gov

Esterification: Converting the hydroxyl group into an ester can enhance properties like lipophilicity, which may influence cell permeability. For instance, esterification of the hydroxyl group in tyrosol, a simple phenol (B47542), with phenolic acids has been shown to enhance its antioxidant activity. mdpi.com

Halogenation: Introducing halogen atoms onto the phenolic ring can significantly modify the electronic properties and steric profile, often leading to enhanced biological activity. For example, chlorination and bromination of phenols like thymol (B1683141) and carvacrol (B1668589) have been shown to increase their antimicrobial potency by several folds. mdpi.com

The following table summarizes the effects of modifying the phenolic hydroxyl group based on studies of related phenolic structures.

Modification of Phenolic -OHPotential Impact on ActivityRationale
Removal/Replacement Typically reduces activityThe -OH group is a key hydrogen bond donor for target interaction.
O-Methylation Can reduce or alter activityEliminates hydrogen bond donating ability; increases lipophilicity. nih.gov
Esterification May enhance or modify activityIncreases lipophilicity, potentially improving cell uptake. mdpi.com
Halogenation of Phenolic Ring Can significantly increase potencyAlters electronic properties (pKa of the phenol) and can introduce new interactions. mdpi.com

Role of Indole (B1671886) Ring Positioning and Substituents

The two indole moieties are fundamental to the activity of this compound class, contributing significantly to target binding, often through hydrophobic and π-π stacking interactions. nih.govacs.org The spatial arrangement of these rings and the nature of their substituents are critical determinants of potency.

SAR investigations on related bis-indole compounds have explored several key structural aspects:

Substitution Position: The position of substituents on the indole ring itself has a profound effect on activity and selectivity. For example, in studies of N-piperidinyl indoles, moving a substituent from the 3-position to the 2-position resulted in a shift from partial to full agonism at the Nociceptin Opioid Receptor (NOP), along with increased binding affinity. nih.gov This highlights that even subtle changes in the vector of a substituent relative to the core scaffold can fundamentally alter the molecular interaction profile.

Indole Ring Replacement: Replacing one or both of the indole rings with other heterocyclic systems like benzimidazole, benzene, or quinoline (B57606) has been used to probe the specific requirements for the indole's electronic and hydrogen-bonding characteristics. nih.govacs.org While some replacements can maintain activity, they often lead to a decrease in potency, suggesting the indole nucleus is a highly optimized feature for certain targets. nih.gov

The table below illustrates the importance of the indole ring's structural features.

Indole Ring ModificationImpact on Biological ActivityReference
Altering Linkage (e.g., 6-6' to 5-5') Reduced Activity nih.gov
Shifting Substituent (e.g., 3- to 2-position) Altered Intrinsic Activity & Affinity nih.gov
Replacing Indole with Benzimidazole Maintained but often reduced activity nih.govacs.org

Influence of Substituent Bulk and Electronic Properties on Biological Activity

The biological activity of this compound analogues can be fine-tuned by modifying the steric bulk and electronic nature of substituents on the aromatic rings. acs.org These modifications influence how the molecule fits into its binding pocket and the types of non-covalent interactions it can form.

Electronic Effects: The nature of substituents on aromatic rings—whether they are electron-donating (e.g., methoxy, hydroxyl) or electron-withdrawing (e.g., nitro, cyano)—can modulate the electron density of the ring system. This, in turn, affects interactions such as π-π stacking and hydrogen bonding. In some series of bis-indolyl conjugates, the position and electronic nature of a substituent on an N-linked aromatic ring significantly influenced cytotoxic activity. For instance, a 2-methoxy substitution conferred greater activity than a 3-methoxy or 4-methoxy substitution. mdpi.com

Correlation between Structural Features and Molecular Interaction Profiles

The collective SAR data allows for a rationalization of how specific structural elements of this compound and its derivatives translate into specific molecular interactions with their biological targets. nih.gov

Hydrogen Bonding: The phenolic hydroxyl group is a primary hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen atoms of the indole rings can act as hydrogen bond acceptors. The N-H of the indole scaffold, in particular, is a crucial interaction point in many indole-based inhibitors. nih.gov

Hydrophobic Interactions: The planar, aromatic surfaces of the two indole rings and the phenol ring provide extensive surface area for hydrophobic interactions and van der Waals contacts within non-polar binding pockets of target proteins. acs.org

π-π Stacking: The electron-rich indole and phenol rings are well-suited for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's active site. The electronic nature of substituents can modulate the strength of these interactions.

The combination of these interactions—hydrogen bonds providing specificity and hydrophobic/π-stacking interactions contributing to affinity—underpins the biological activity of this compound class.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Quantification in Research Samples

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For compounds like 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol, techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) serve distinct roles in assessing purity and, in some cases, quantifying the analyte in research samples.

Thin Layer Chromatography is a rapid, simple, and inexpensive analytical method primarily used to monitor the progress of chemical reactions and to assess the purity of a sample. wisc.eduamazonaws.com In the context of this compound, TLC is an effective tool for visualizing the compound's presence and separation from starting materials or byproducts.

The separation principle in TLC is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of an adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu The compound's polarity relative to the mobile phase's polarity dictates its movement up the plate. amazonaws.com This movement is quantified by the Retention Factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ualberta.cayoutube.com For synthetic reactions producing bis(indolyl)methanes, TLC is routinely used to determine the point of reaction completion before proceeding to work-up and purification. mdpi.com

Specific TLC parameters have been documented for this compound, providing a reliable method for its identification in a mixture. arkat-usa.org

ParameterDescriptionSource
Stationary PhaseSilica Gel arkat-usa.org
Mobile Phase (Eluent)30% Ethyl Acetate (B1210297) in Hexanes arkat-usa.org
Retention Factor (R_f)0.25 arkat-usa.org

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While there is limited direct literature on the GC analysis of the high molecular weight compound this compound, the technique is well-established for analyzing its structural precursors and related smaller molecules, such as various methoxyphenols. nih.govacs.orgnist.gov

For related methoxyphenolic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for reliable quantification and identification. nih.govacs.org This suggests that a GC-based method could potentially be developed for this compound, likely requiring derivatization to increase its volatility and thermal stability. The analysis of its methoxyphenol substructure provides a reference for potential analytical conditions.

Typical GC Conditions for Analysis of Related Methoxyphenol Compounds
ParameterDescriptionSource
TechniqueGas Chromatography-Mass Spectrometry (GC/MS) nih.gov
Column TypeCapillary Column (e.g., DB-5) nist.gov
Carrier GasHelium (He) nist.gov
DetectionMass Spectrometry or Flame Ionization Detection (FID) nih.govacs.org

Sample Preparation and Isolation Techniques for Research Studies

Following its synthesis, a crude reaction mixture containing this compound must undergo sample preparation and isolation to yield the pure compound. This process typically involves extraction and column chromatography.

The standard procedure begins after the reaction is complete, as monitored by TLC. arkat-usa.org The reaction mixture is often suspended in a solvent like ethyl acetate and washed with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any acid catalyst. arkat-usa.org The organic layer is then separated, dried over an anhydrous agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. arkat-usa.org

The primary method for isolating and purifying bis(indolyl)methanes, including the title compound, is column chromatography. mdpi.comarkat-usa.orgrsc.org This preparative technique uses a stationary phase, most commonly silica gel, packed into a column. arkat-usa.orgrsc.org The crude product is loaded onto the column and a solvent system (eluent) is passed through, separating the components based on their affinity for the stationary phase. rsc.org

Parameters for Column Chromatography Purification
ParameterDescriptionSource
Stationary PhaseSilica Gel (e.g., 0.063–0.200 mm) arkat-usa.orgrsc.org
Mobile Phase (Eluent)Ethyl Acetate/Hexanes or Ethyl Acetate/Petroleum Ether mixtures. Ratios are varied to achieve optimal separation (e.g., 2:1 to 5:1 Petroleum Ether/EtOAc). mdpi.comarkat-usa.orgrsc.org
Final PurificationAnalytically pure solids can be obtained by recrystallization from a solvent mixture such as Dichloromethane-Hexanes after column chromatography. arkat-usa.org

Conclusion and Future Research Directions

Synthesis and Mechanistic Characterization Advancements

The synthesis of bis(indolyl)methanes has evolved significantly, with a strong emphasis on developing more efficient, environmentally friendly, and versatile methodologies. Recent advancements have moved beyond traditional methods, offering novel catalytic systems and reaction conditions that improve yields and substrate scope.

Modern synthetic strategies increasingly focus on "green chemistry" principles. orientjchem.org These include the use of water as a solvent, biodegradable catalysts like lactic acid and taurine, and energy-efficient techniques such as microwave and ultrasonic irradiation. orientjchem.orgresearchgate.netnih.gov For instance, taurine-catalyzed synthesis in water under sonication has been shown to produce BIM derivatives in excellent yields (59-90%). nih.gov Solvent-free approaches, such as grinding reactants with an ionic liquid catalyst at room temperature or using a reusable humic acid catalyst, also represent practical and sustainable alternatives. orientjchem.org

A variety of catalysts have been explored to facilitate the electrophilic substitution reaction between indoles and aldehydes or their equivalents. These range from simple, affordable catalysts like oxalic acid dihydrate and choline (B1196258) chloride-oxalic acid to more complex metal-based systems. orientjchem.org Palladium-catalyzed domino reactions have been developed for the synthesis of BIMs in water, involving a C3-H bond activation/benzylation of indole-carboxylic acids. researchgate.net Mechanistic studies using deuterium (B1214612) labeling have suggested that an (η3-benzyl)palladium(II) complex, formed from the palladium catalyst and benzyl (B1604629) alcohol, is responsible for activating the C-H bond at the C3-position of the indole (B1671886) ring. researchgate.net Other metal-free approaches have also been developed, such as a LiOtBu-promoted alkylation of indoles with alcohols, where oxygen from the air acts as the oxidant. rsc.org

Table 1: Comparison of Modern Synthetic Methods for Bis(indolyl)methanes

Catalytic System Solvent Reaction Conditions Key Advantages Yields
Taurine Water Sonication, 50°C Eco-friendly, inexpensive catalyst and solvent. nih.gov 59-90%
Lactic Acid Water Microwave irradiation Green, non-toxic, and biodegradable catalyst. researchgate.net Good
Humic Acid Solvent-free Reflux, 100°C Economical and reusable catalyst. orientjchem.org Good
Pd2(dba)3 / TPPMS Water 120°C, sealed tube Allows for C-H activation and domino reactions. researchgate.net Up to 96%
LiOtBu Solvent-free Air Metal-free, uses air as an oxidant. rsc.org 60-75%
Oxalic Acid Dihydrate Aqueous Medium Heating in oil bath Simple, affordable catalyst. orientjchem.org Excellent

Future work in this area should focus on expanding the substrate scope of these advanced methods to include more complex and functionalized indoles and aldehydes. Further mechanistic studies, particularly for novel catalytic systems, will be crucial for rational optimization and the development of even more efficient and selective synthetic routes.

Elucidation of Novel Biological Targets and Pathways

While the broader class of bis(indolyl)methanes is known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties, the specific molecular targets and pathways for many derivatives, including 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol, remain to be fully elucidated. researchgate.net Future research must pivot towards the systematic identification and validation of its biological interactome.

A promising approach involves integrating computational methods with experimental validation. In silico techniques, such as molecular docking, can predict the binding of BIM derivatives to known protein targets. nih.gov For example, structure-based virtual screening has been used to identify that some BIMs may bind to the allosteric pocket of the spindle motor protein kinesin Eg5, a target for antineoplastic drugs. nih.gov Such computational predictions can guide experimental work, prioritizing targets for validation through biochemical and cellular assays.

The identification of completely novel targets requires broader, unbiased screening strategies. Modern chemical biology and proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) and thermal proteome profiling (TPP), can identify direct protein binders of a compound from the entire proteome. Furthermore, network-based systems biology can help identify master regulator proteins that are key drivers of disease phenotypes, which can then be assessed as potential targets for small molecules. nih.gov This methodology has been used to identify and validate novel therapeutic targets in complex diseases like follicular lymphoma. nih.gov

Future investigations should employ these advanced methodologies to map the cellular targets of this compound. Elucidating these interactions will not only clarify its mechanism of action but also reveal potential new therapeutic applications and provide a rationale for further chemical optimization.

Future Directions in Compound Optimization for Research Tool Development

Optimizing this compound is essential for its development as a selective and potent research tool. This involves systematic chemical modifications to enhance its affinity for specific biological targets, improve its cellular permeability, and introduce functionalities that enable its use as a molecular probe.

Structure-Activity Relationship (SAR) studies are fundamental to this process. By synthesizing a library of analogues with systematic variations to the indole rings and the phenolic moiety, researchers can identify the key structural features required for potent and selective biological activity. For example, modifications to the indole nitrogen or at various positions on the indole ring system can be explored, drawing inspiration from the design of other bioactive indole compounds. nih.govnih.gov

The development of research tools often requires the incorporation of specific chemical handles. For instance, a terminal alkyne or azide (B81097) group could be appended to the structure to enable click chemistry-based applications, such as activity-based protein profiling (ABPP) or cellular imaging via bioorthogonal ligation. Similarly, attaching a fluorophore would allow for direct visualization of the compound's subcellular localization, while linking it to biotin (B1667282) would facilitate the isolation of its protein targets.

Statistical and mathematical techniques like Response Surface Methodology (RSM) can be employed to optimize various parameters, including the structural features of the compound for maximum bioactivity. mdpi.com The goal is to transform the initial hit compound into a highly optimized chemical probe that can be used to interrogate specific biological pathways with high precision, ultimately advancing our understanding of cellular processes and disease mechanisms.

Q & A

Q. What spectroscopic methods are used to confirm the structure of 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol, and what are the critical spectral markers?

  • Methodological Answer: Structural confirmation relies on 1H NMR, 13C NMR, and HRMS . For example:
  • 1H NMR (CDCl₃): Peaks at δ 5.70 (s, 1H, bridging CH), 6.66–7.32 (m, indole protons), and 10.76 (s, NH) .
  • 13C NMR: Key signals include δ 33.4 (bridging carbon), 115.3–155.8 (aromatic carbons) .
  • HRMS: A molecular ion peak at m/z 367 (M–H)⁻ confirms the molecular formula C₂₄H₂₀N₂O₂ .
    Note: Cross-validate assignments with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in indole-rich systems.

Q. What are the key physical properties (e.g., melting point, stability) of this compound under laboratory conditions?

  • Methodological Answer:
  • Melting Point: 110–112°C (determined via capillary method) .
  • Stability: Store at –20°C in inert atmospheres to prevent oxidation of the methoxy and phenolic groups.
  • Solubility: Prefer polar aprotic solvents (e.g., DMSO, DMF) for reactions; solubility in chloroform or methanol is moderate .

Advanced Research Questions

Q. How can regioselective phosphorylation of indolylmethanol derivatives be optimized for this compound, and what catalytic systems are effective?

  • Methodological Answer:
  • Catalytic System: Use Yb(OTf)₃ in CH₃CN at 100°C for 12 hours, achieving regioselectivity via Lewis acid-mediated activation. This method yields phosphorylated derivatives with 33–74% efficiency, confirmed by ³¹P NMR (δ 25–30 ppm) .
  • Workflow:

Pre-activate diarylphosphine oxides with Yb(OTf)₃.

Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).

Purify by flash chromatography (silica gel, gradient elution).

Q. How do structural modifications (e.g., methoxy group position) influence bioactivity against pathogenic amoebae like Balamuthia mandrillaris?

  • Methodological Answer:
  • Comparative Analysis:
  • Brominated Analogs: 2-Bromo-4-(di(1H-indol-3-yl)methyl)-6-methoxyphenol (A2) shows higher antiamoebic activity (IC₅₀ ≈ 12 µM) than non-brominated analogs, attributed to enhanced membrane permeability .
  • Methoxy Position: Ortho-methoxy groups (as in the target compound) improve hydrogen-bonding interactions with amoebic enzymes compared to para-substituted derivatives .
  • Experimental Design:

Synthesize analogs with varying substituents (e.g., halogenation, methoxy relocation).

Test in vitro against amoebae using Alamar Blue viability assays.

Perform molecular docking to validate target engagement (e.g., sterol 14α-demethylase).

Q. What contradictions exist in reported synthetic yields for bis(indolyl)methane derivatives, and how can they be resolved?

  • Methodological Answer:
  • Contradictions: Yields for similar compounds range from 33% (phosphorylated derivatives) to 74% under identical conditions .
  • Resolution Strategies:

Optimize stoichiometry (e.g., 1.2 equiv. indole to aldehyde).

Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 80°C vs. 12 hours conventional).

Replace Brønsted acids (e.g., HCl) with ionic liquids (e.g., [BMIM]BF₄) to minimize side reactions .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical SignalsReference
¹H NMR (400 MHz)δ 5.70 (s, 1H), 10.76 (s, 2H)
¹³C NMR (100 MHz)δ 33.4 (CH), 155.8 (phenolic C-O)
HRMSm/z 367.1421 (C₂₄H₂₀N₂O₂⁻)

Table 2: Reaction Optimization for Phosphorylation

ParameterOptimal ConditionYield
CatalystYb(OTf)₃ (10 mol%)33–74%
SolventCH₃CN
Temperature100°C, 12 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.